REACTION_CXSMILES
|
CCOC([N:6]1[CH2:27][CH2:26][C:9](=[C:10]2[C:20]3[N:21]=[CH:22][CH:23]=[CH:24][C:19]=3[CH2:18][CH2:17][C:16]3[CH:15]=[C:14]([Cl:25])[CH:13]=[CH:12][C:11]2=3)[CH2:8][CH2:7]1)=O.C[Si](I)(C)C.Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:25][C:14]1[CH:13]=[CH:12][C:11]2[C:10](=[C:9]3[CH2:8][CH2:7][NH:6][CH2:27][CH2:26]3)[C:20]3=[N:21][CH:22]=[CH:23][CH:24]=[C:19]3[CH2:18][CH2:17][C:16]=2[CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)N1CCC(=C2C=3C=CC(=CC3CCC4=C2N=CC=C4)Cl)CC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for some time more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with chloroform (2-3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCNCC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.89 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 17.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCOC([N:6]1[CH2:27][CH2:26][C:9](=[C:10]2[C:20]3[N:21]=[CH:22][CH:23]=[CH:24][C:19]=3[CH2:18][CH2:17][C:16]3[CH:15]=[C:14]([Cl:25])[CH:13]=[CH:12][C:11]2=3)[CH2:8][CH2:7]1)=O.C[Si](I)(C)C.Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:25][C:14]1[CH:13]=[CH:12][C:11]2[C:10](=[C:9]3[CH2:8][CH2:7][NH:6][CH2:27][CH2:26]3)[C:20]3=[N:21][CH:22]=[CH:23][CH:24]=[C:19]3[CH2:18][CH2:17][C:16]=2[CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)N1CCC(=C2C=3C=CC(=CC3CCC4=C2N=CC=C4)Cl)CC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for some time more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with chloroform (2-3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCNCC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.89 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 17.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |